1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol
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Overview
Description
1-(3-Oxa-8-azabicyclo[321]octan-8-yl)propan-2-ol is a compound that features a unique bicyclic structure This compound is part of the tropane alkaloid family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed in large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester): Another similar compound with variations in the ester group.
Uniqueness
1-(3-Oxa-8-azabicyclo[321]octan-8-yl)propan-2-ol is unique due to the presence of both oxygen and nitrogen in its bicyclic ring system
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol |
InChI |
InChI=1S/C9H17NO2/c1-7(11)4-10-8-2-3-9(10)6-12-5-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
SVZVISDDMQTWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2CCC1COC2)O |
Origin of Product |
United States |
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